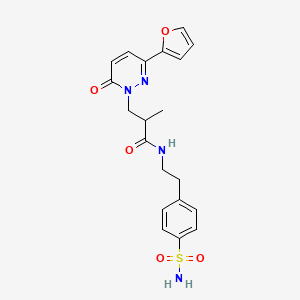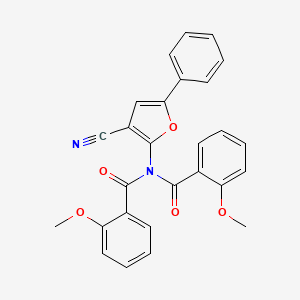
N-(3-cyano-5-phenylfuran-2-yl)-2-methoxy-N-(2-methoxybenzoyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-cyano-5-phenylfuran-2-yl)-2-methoxy-N-(2-methoxybenzoyl)benzamide is a chemical compound that has gained significant attention in scientific research. This compound is commonly referred to as CFA or Compound 16. It is a potent inhibitor of the protein kinases, which makes it a promising candidate for drug development. In
Mecanismo De Acción
The mechanism of action of N-(3-cyano-5-phenylfuran-2-yl)-2-methoxy-N-(2-methoxybenzoyl)benzamide involves the inhibition of protein kinases. Specifically, it binds to the ATP-binding site of the protein kinases, preventing the transfer of phosphate groups to downstream targets. This inhibition leads to the disruption of several cellular processes, including inflammation, apoptosis, and cell differentiation.
Biochemical and Physiological Effects
N-(3-cyano-5-phenylfuran-2-yl)-2-methoxy-N-(2-methoxybenzoyl)benzamide has been shown to have several biochemical and physiological effects. In vitro studies have shown that it inhibits the activity of several protein kinases, including p38α, JNK1, and JNK2. In vivo studies have shown that it has anti-inflammatory and anti-tumor effects. It has also been shown to improve cognitive function in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-(3-cyano-5-phenylfuran-2-yl)-2-methoxy-N-(2-methoxybenzoyl)benzamide is its potency as a protein kinase inhibitor. This makes it a promising candidate for drug development. However, one limitation is its potential toxicity. In vitro studies have shown that it has cytotoxic effects on several cell lines. Further studies are needed to determine its safety and efficacy in vivo.
Direcciones Futuras
There are several future directions for the study of N-(3-cyano-5-phenylfuran-2-yl)-2-methoxy-N-(2-methoxybenzoyl)benzamide. One direction is the development of more potent and selective protein kinase inhibitors. Another direction is the investigation of its potential use in combination therapy with other drugs. Additionally, further studies are needed to determine its safety and efficacy in vivo and its potential use in the treatment of several diseases, including cancer, rheumatoid arthritis, and Alzheimer's disease.
Conclusion
In conclusion, N-(3-cyano-5-phenylfuran-2-yl)-2-methoxy-N-(2-methoxybenzoyl)benzamide is a promising compound for drug development. Its potent inhibition of protein kinases makes it a promising candidate for the treatment of several diseases, including cancer, rheumatoid arthritis, and Alzheimer's disease. However, further studies are needed to determine its safety and efficacy in vivo and its potential use in combination therapy with other drugs.
Métodos De Síntesis
The synthesis of N-(3-cyano-5-phenylfuran-2-yl)-2-methoxy-N-(2-methoxybenzoyl)benzamide involves several steps. The first step involves the reaction of 2-methoxybenzoic acid with thionyl chloride to form 2-methoxybenzoyl chloride. The second step involves the reaction of 2-methoxybenzoyl chloride with 3-cyano-5-phenylfuran-2-amine to form the intermediate compound. The final step involves the reaction of the intermediate compound with benzoyl chloride to form N-(3-cyano-5-phenylfuran-2-yl)-2-methoxy-N-(2-methoxybenzoyl)benzamide.
Aplicaciones Científicas De Investigación
N-(3-cyano-5-phenylfuran-2-yl)-2-methoxy-N-(2-methoxybenzoyl)benzamide has been extensively studied for its potential use in drug development. It has been shown to be a potent inhibitor of several protein kinases, including p38α, JNK1, and JNK2. These protein kinases are involved in several cellular processes, including inflammation, apoptosis, and cell differentiation. Inhibition of these protein kinases has been shown to have therapeutic potential in several diseases, including cancer, rheumatoid arthritis, and Alzheimer's disease.
Propiedades
IUPAC Name |
N-(3-cyano-5-phenylfuran-2-yl)-2-methoxy-N-(2-methoxybenzoyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H20N2O5/c1-32-22-14-8-6-12-20(22)25(30)29(26(31)21-13-7-9-15-23(21)33-2)27-19(17-28)16-24(34-27)18-10-4-3-5-11-18/h3-16H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRORWEULAQUNQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)N(C2=C(C=C(O2)C3=CC=CC=C3)C#N)C(=O)C4=CC=CC=C4OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H20N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-cyano-5-phenylfuran-2-yl)-2-methoxy-N-(2-methoxybenzoyl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


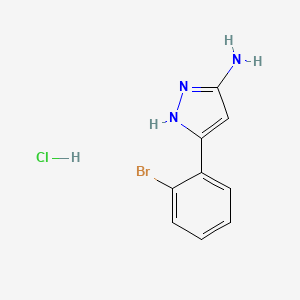
![methyl [(7-fluoro-1,1-dioxido-4H-1,2,4-benzothiadiazin-3-yl)thio]acetate](/img/structure/B2949246.png)

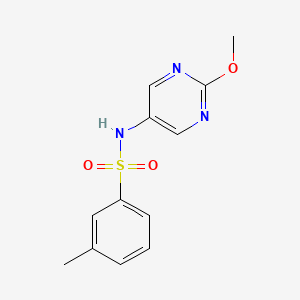
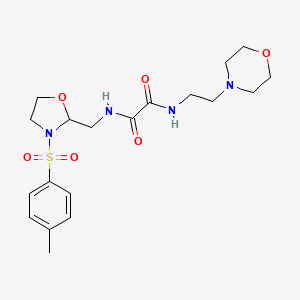
![4-[(4-chlorobenzyl)sulfanyl]-3-nitrobenzenecarbaldehyde O-(2,4-dichlorobenzyl)oxime](/img/structure/B2949251.png)
![2-[6-chloro-4-(2-fluorophenyl)-1,1-dioxido-2H-1,2,3-benzothiadiazin-2-yl]-N-(3-methylphenyl)acetamide](/img/structure/B2949253.png)
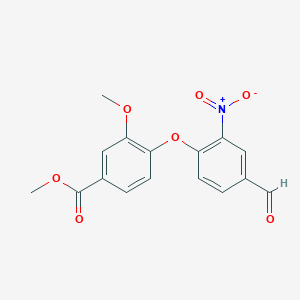
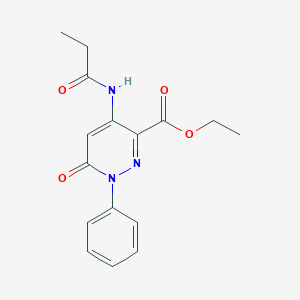
![3-methyl-7-(2-{[3-methyl-2,6-dioxo-8-(4-phenylpiperazin-1-yl)-2,3,6,7-tetrahydro-1H-purin-7-yl]methyl}propyl)-8-(4-phenylpiperazin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2949259.png)
![N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-2-methoxybenzamide](/img/structure/B2949260.png)
